Cas no 85819-35-8 (6-O-(2''-O-trans-p-hydroxycinnamoyl)-alpha-L-rhamnopyranosylcatalpol)

85819-35-8 structure
Produktname:6-O-(2''-O-trans-p-hydroxycinnamoyl)-alpha-L-rhamnopyranosylcatalpol
6-O-(2''-O-trans-p-hydroxycinnamoyl)-alpha-L-rhamnopyranosylcatalpol Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 6-O-(2''-O-trans-p-hydroxycinnamoyl)-alpha-L-rhamnopyranosylcatalpol
- 6-O-(2''-p-coumaroyl-alpha-L-rhamnopyranosyl)catalpol
- 6-O-alpha-L-(2"-O-trans-p-coumaroyl)rhamnopyranosylcatalpol
- 6-O-alpha-L-(2"-O-trans-p-hydroxycinnamoyl)rhamnopyranosylcatalpol
- 6-O-alpha-L-(2''-O-trans-p-coumaroyl)rhamnopyranosylcatalpol
- saccatoside
- verbaspinoside
- DTXSID401345786
- AKOS040734225
- NCGC00180408-03_C30H38O16_(1aS,1bS,2S,5aR,6S,6aS)-6-({6-Deoxy-2-O-[(2E)-3-(4-hydroxyphenyl)-2-propenoyl]-alpha-L-mannopyranosyl}oxy)-1a-(hydroxymethyl)-1a,1b,2,5a,6,6a-hexahydrooxireno[4,5]cyclopenta[1,2-c]pyran-2-yl beta-D-glucopyranoside
- NCGC00180408-03
- NCGC00180408-01
- BRD-K51601450-001-01-1
- [(2S,3R,4R,5R,6S)-4,5-dihydroxy-2-[[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]-6-methyloxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
- MEGxp0_000464
- 85819-35-8
- ACon1_001532
-
- Inchi: InChI=1S/C30H38O16/c1-12-19(35)22(38)25(43-17(34)7-4-13-2-5-14(33)6-3-13)29(41-12)44-24-15-8-9-40-27(18(15)30(11-32)26(24)46-30)45-28-23(39)21(37)20(36)16(10-31)42-28/h2-9,12,15-16,18-29,31-33,35-39H,10-11H2,1H3/b7-4+/t12-,15+,16+,18+,19-,20+,21-,22+,23+,24-,25+,26-,27-,28-,29-,30+/m0/s1
- InChI-Schlüssel: XIPQZLUSSJDAIC-UYESFEPRSA-N
- Lächelt: CC1C(C(C(C(O1)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C=CC6=CC=C(C=C6)O)O)O
Berechnete Eigenschaften
- Genaue Masse: 654.21598512g/mol
- Monoisotopenmasse: 654.21598512g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 8
- Anzahl der Akzeptoren für Wasserstoffbindungen: 16
- Schwere Atomanzahl: 46
- Anzahl drehbarer Bindungen: 10
- Komplexität: 1130
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 16
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2
- Topologische Polaroberfläche: 247Ų
6-O-(2''-O-trans-p-hydroxycinnamoyl)-alpha-L-rhamnopyranosylcatalpol Verwandte Literatur
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
-
Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
85819-35-8 (6-O-(2''-O-trans-p-hydroxycinnamoyl)-alpha-L-rhamnopyranosylcatalpol) Verwandte Produkte
- 470-27-9(Phosphonic acid, 1-aziridinyl-, diethyl ester)
- 155059-10-2(2-[(4-fluorophenyl)sulfanyl]propanoic acid)
- 2229221-56-9(1-(3-bromo-5-methylthiophen-2-yl)-2-methylpropan-2-ol)
- 38275-43-3(2-(Methylthio)pyrimidine-5-carbonitrile)
- 2167841-88-3(N-ethyl-2-methylprop-2-enehydrazide)
- 851513-74-1(2-(3-(Trifluoromethyl)phenyl)-4,5-dihydrooxazole)
- 1600314-98-4(5-(2-cyclobutylethyl)aminopyridine-2-carbonitrile)
- 65361-26-4(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride)
- 383135-71-5(1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carbaldehyde)
- 2877652-12-3(1-(3-Bromophenyl)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine)
Empfohlene Lieferanten
Hubei Changfu Chemical Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Mitglied
CN Lieferant
Reagenz

Baoji Haoxiang Bio-technology Co.Ltd
Gold Mitglied
CN Lieferant
Großmenge
Nanjing jingzhu bio-technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz
